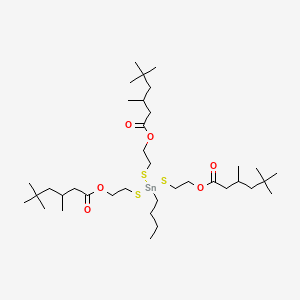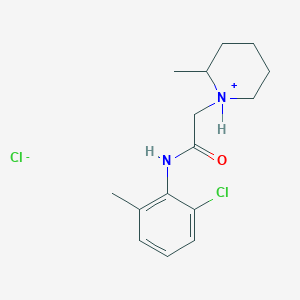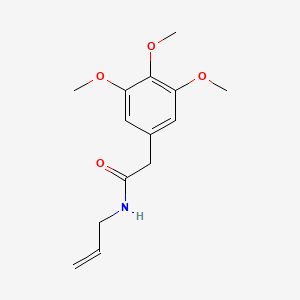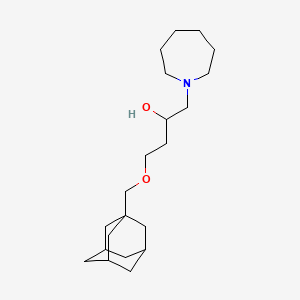![molecular formula C23H48N2O3 B13773934 Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- CAS No. 66161-65-7](/img/structure/B13773934.png)
Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- is a chemical compound with the molecular formula C23H48N2O3. It is also known by its IUPAC name, N-[3-[bis(2-hydroxyethyl)amino]propyl]hexadecanamide. This compound is characterized by its long hydrocarbon chain and the presence of bis(2-hydroxyethyl)amino groups, making it a versatile molecule in various chemical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow systems and automated controls to maintain consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amides or alcohols.
Substitution: The bis(2-hydroxyethyl) groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of hexadecanamide, such as hydroxylated, alkylated, or acylated compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound is studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its effects on biological systems.
Industry: It is utilized in the production of cosmetics, personal care products, and industrial lubricants.
Wirkmechanismus
The mechanism of action of Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- involves its interaction with cell membranes and proteins. The bis(2-hydroxyethyl)amino groups facilitate binding to specific molecular targets, influencing various biochemical pathways. This interaction can modulate cell signaling, membrane fluidity, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexadecanamide: Lacks the bis(2-hydroxyethyl)amino groups, making it less versatile in certain applications.
N-[3-(dimethylamino)propyl]hexadecanamide: Contains dimethylamino groups instead of bis(2-hydroxyethyl)amino groups, affecting its chemical properties and reactivity.
Uniqueness
Hexadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]- stands out due to its unique combination of a long hydrocarbon chain and bis(2-hydroxyethyl)amino groups. This structure imparts specific chemical and physical properties, making it suitable for a wide range of applications in research and industry .
Eigenschaften
CAS-Nummer |
66161-65-7 |
|---|---|
Molekularformel |
C23H48N2O3 |
Molekulargewicht |
400.6 g/mol |
IUPAC-Name |
N-[3-[bis(2-hydroxyethyl)amino]propyl]hexadecanamide |
InChI |
InChI=1S/C23H48N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-23(28)24-17-15-18-25(19-21-26)20-22-27/h26-27H,2-22H2,1H3,(H,24,28) |
InChI-Schlüssel |
ODOPLSJHUSYCFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCN(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenamine, 4,4'-methylenebis[2-[(4-aminophenyl)methyl]-](/img/structure/B13773857.png)












